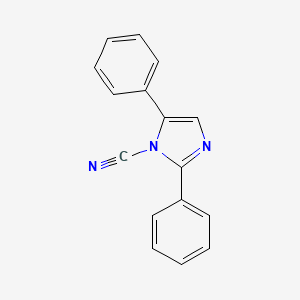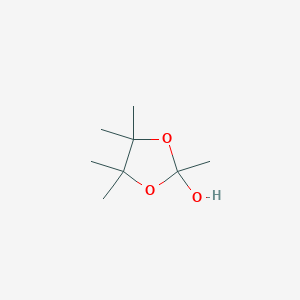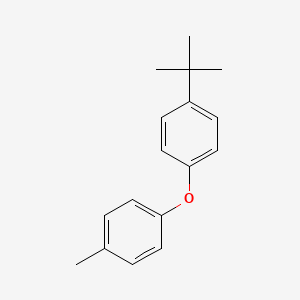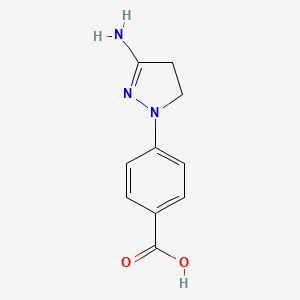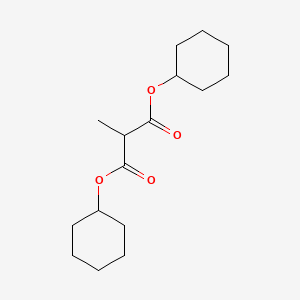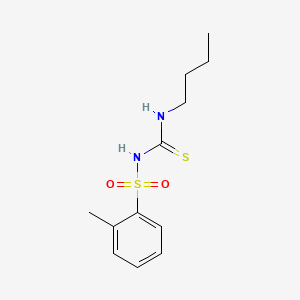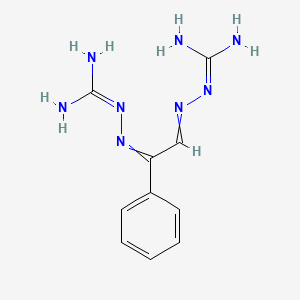
1,8-Dimethylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of pyrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Dimethylpyrene can be synthesized through several methods, including direct and indirect electrophilic aromatic substitution reactions. One common approach involves the methylation of pyrene using methylating agents under controlled conditions . Another method includes the cyclization of biphenyl intermediates, which can be further functionalized to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes, where pyrene is treated with methylating agents in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated pyrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrenequinones.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethylpyrene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,8-Dimethylpyrene involves its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in photophysical and photochemical applications. Additionally, its ability to intercalate with DNA and other biological macromolecules underlies its potential use in bioimaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethylpyrene
- 1,6-Dimethylpyrene
- 1,3,6,8-Tetramethylpyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1,8-Dimethylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties compared to other dimethylpyrene derivatives. For example, 1,3-Dimethylpyrene and 1,6-Dimethylpyrene have different substitution patterns, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
74869-47-9 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,8-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-3-5-13-7-8-14-6-4-12(2)16-10-9-15(11)17(13)18(14)16/h3-10H,1-2H3 |
InChI-Schlüssel |
UBDSGGKJFIYCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



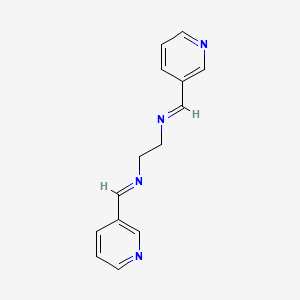
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
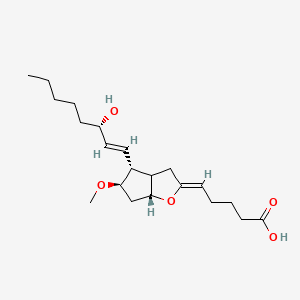
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
